molecular formula C4H3N3O4 B1601393 4-hydroxy-5-nitropyridazin-3(2H)-one CAS No. 2854-59-3

4-hydroxy-5-nitropyridazin-3(2H)-one

Cat. No.: B1601393
CAS No.: 2854-59-3
M. Wt: 157.08 g/mol
InChI Key: ZRZQHOGQSIIRGL-UHFFFAOYSA-N
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Description

4-hydroxy-5-nitropyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with hydroxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-nitropyridazin-3(2H)-one typically involves the nitration of pyridazinone derivatives. One common method is the nitration of 4-hydroxy-3(2H)-pyridazinone using nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-nitropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxy and nitro groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 4-oxo-5-nitropyridazin-3(2H)-one.

    Reduction: Formation of 4-hydroxy-5-aminopyridazin-3(2H)-one.

    Substitution: Formation of various substituted pyridazinone derivatives depending on the reagents used.

Scientific Research Applications

4-hydroxy-5-nitropyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-nitropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3(2H)-pyridazinone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-nitropyridazin-3(2H)-one: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

    4-amino-5-nitropyridazin-3(2H)-one: Contains an amino group instead of a hydroxy group, altering its chemical reactivity and biological activity.

Uniqueness

4-hydroxy-5-nitropyridazin-3(2H)-one is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

5-nitro-1,2-dihydropyridazine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-6-4(3)9/h1H,(H,5,8)(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZQHOGQSIIRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=O)NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514487
Record name 5-Nitro-1,2-dihydropyridazine-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2854-59-3
Record name 5-Nitro-1,2-dihydropyridazine-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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